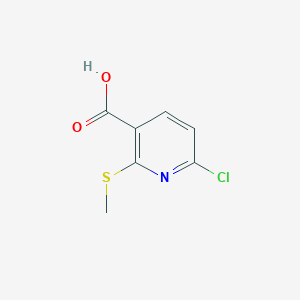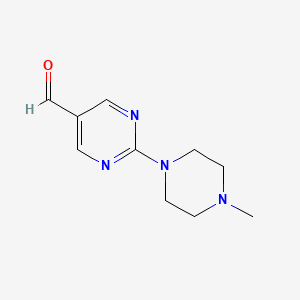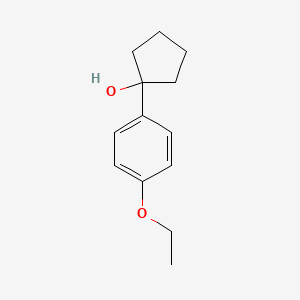
6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid
Overview
Description
“6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid” is a chemical compound . It is a derivative of pyridinecarboxylic acid . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H6ClNO2S . The InChI code for this compound is 1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 203.65 . It is a solid at room temperature .
Scientific Research Applications
Synthesis Techniques
- An innovative method for synthesizing aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids involves using methyl 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carboxylates. This method shows the potential for producing various derivatives, demonstrating the versatility of 6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid in synthesis processes (Pratap et al., 2007).
Chemical Reactions and Transformations
- Research shows the utility of this compound in various chemical transformations. For instance, its derivatives can undergo reactions like intramolecular cyclization, as demonstrated in the synthesis of specific esters and other complex molecules (Remizov et al., 2019).
Crystal Structure and Computational Studies
- The compound has been a subject in crystal structure analysis and computational studies, highlighting its importance in understanding molecular configurations and interactions. These studies provide insights into the stability and tautomeric forms of its derivatives (Shen et al., 2012).
Medicinal Chemistry and Pharmacological Studies
- While avoiding specific drug use and dosage details, it's noteworthy that derivatives of this compound have been evaluated for their anti-TB activity, demonstrating the compound's potential in medicinal chemistry (Klimešová et al., 2012).
Industrial Applications
- The compound has applications in the industrial sector, particularly in the production of various pyridine derivatives. Its reactivity and the ability to form complexes with other chemicals enhance its utility in industrial chemistry (Kumar & Babu, 2009).
properties
IUPAC Name |
6-chloro-2-methylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKOIJWVAYFEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)

![1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)
![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)



![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)
![[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1428859.png)



